4-fluoro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde

Overview

Description

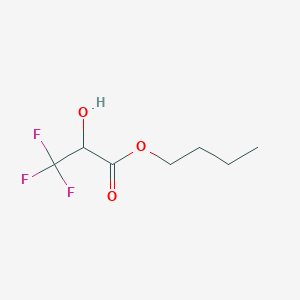

4-fluoro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde is a chemical compound with the following properties:

- Chemical Formula : C₁₀H₆F₂NO

- Molecular Weight : 191.16 g/mol

- IUPAC Name : 4-fluoro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde

Molecular Structure Analysis

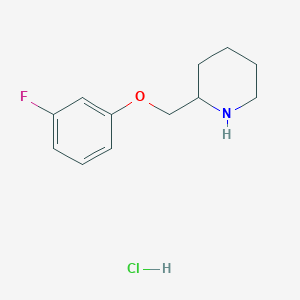

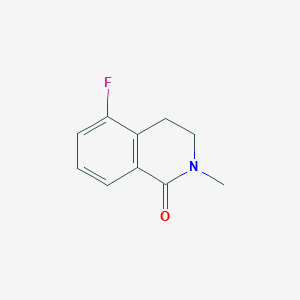

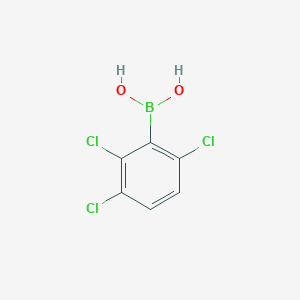

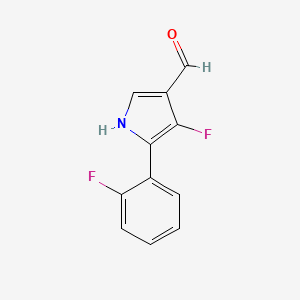

The molecular structure of 4-fluoro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde consists of a pyrrole ring with a fluorine atom at position 4 and a phenyl group (containing another fluorine atom) attached at position 5. The aldehyde group is located at position 3 on the pyrrole ring.

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including:

- Suzuki Coupling : Reacting with arylboronic acids to form biaryl compounds.

- Palladium-Catalyzed Arylation : Direct arylation of pyrazoles using phenylboronic acids.

- Heck and Suzuki-Miyaura Coupling : Catalyzed by palladium nanoparticles.

- Cu-Catalyzed Petasis Reactions : Useful for constructing complex molecules.

- Rh-Catalyzed Asymmetric Conjugate Additions : Enantioselective transformations.

- Regioselective Arylation and Alkynylation : Using Suzuki-Miyaura and Sonogashira cross-coupling reactions.

Physical And Chemical Properties Analysis

- Melting Point : Approximately 43-45°C (lit.)

- Boiling Point : Approximately 89°C/1 mmHg (lit.)

- Solubility : Soluble in organic solvents.

Scientific Research Applications

Synthesis and Characterization

- 4-Fluoro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde and related compounds have been synthesized for various research purposes. A notable method involved electrophilic alpha,alpha-difluorination of the imino bond, using Selectfluor, followed by aromatization by dehydrofluorination, providing an easy entry toward various new 3-fluorinated pyrroles (Surmont et al., 2009).

Crystal Structures

- The compound has been used in the synthesis of pyrazole compounds, leading to the study of their crystal structures. This has provided insights into the dihedral angles formed between pyrazole and fluoro-substituted rings, contributing to the understanding of molecular geometry and interactions (Loh et al., 2013).

Molecular Docking Studies

- Molecular docking studies have been conducted on derivatives of this compound. These studies have helped in understanding the molecule's interactions and stability, its potential sites for electrophilic and nucleophilic attack, and its role in nonlinear optics. This research is crucial for designing molecules with specific pharmacological activities (Mary et al., 2015).

Antimicrobial Activity

- The synthesis of derivatives of this compound has shown significant antimicrobial activity. Studies have found that some synthesized compounds exhibited excellent to good antibacterial activity, highlighting their potential as antimicrobial agents (Mistry et al., 2016).

Novel Drug Discovery

- The compound and its derivatives have been pivotal in novel drug discovery, particularly in the synthesis of pyrazole derivatives. Their biological properties, such as antioxidant, anti-breast cancer, and anti-inflammatory activities, have been explored, showing the potential in medical and pharmacological research (Thangarasu et al., 2019).

Electrochromic Properties

- Research into the electrochromic properties of polymers derived from this compound has been conducted. These studies are significant for understanding the materials' color-changing abilities when an electric field is applied, which is useful in developing advanced display technologies (Arslan et al., 2007).

Safety And Hazards

As with any chemical, safety precautions are crucial. Consult Material Safety Data Sheets (MSDS) for detailed safety information.

Future Directions

Research on this compound could focus on:

- Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.

- Functionalization : Explore further modifications to enhance its properties.

- Mechanistic Studies : Understand its interactions with other molecules.

Please note that this analysis is based on available information, and further research is recommended for a deeper understanding. For more detailed references, please refer to the relevant papers123.

properties

IUPAC Name |

4-fluoro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2NO/c12-9-4-2-1-3-8(9)11-10(13)7(6-15)5-14-11/h1-6,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHWXGYYGAHMMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=CN2)C=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.